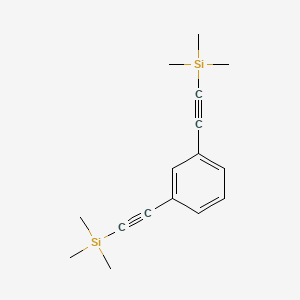

1,3-Bis((trimethylsilyl)ethynyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZOZZMGMNVKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191557 | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38170-80-8 | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Bis((trimethylsilyl)ethynyl)benzene (CAS: 38170-80-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Bis((trimethylsilyl)ethynyl)benzene, a versatile chemical compound with significant applications in organic synthesis, materials science, and electronics.

Chemical Identity and Physical Properties

This compound is an organosilicon compound characterized by a benzene ring substituted at the 1 and 3 positions with trimethylsilylethynyl groups.[1][2] The trimethylsilyl groups enhance its solubility in common organic solvents, a key property for its utility in various chemical reactions.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 38170-80-8 | [2] |

| Molecular Formula | C₁₆H₂₂Si₂ | [2] |

| Molecular Weight | 270.52 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 58-62 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| MDL Number | MFCD00078305 | [1] |

| PubChem CID | 142239 | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.4-7.6 | m | 4H | Benzene ring protons |

| Trimethylsilyl-H | ~0.25 | s | 18H | -Si(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-H | ~130-135 | Benzene ring methine carbons |

| Aromatic C-C≡ | ~123 | Benzene ring carbons attached to alkynes |

| Alkyne C≡C | ~95-105 | Acetylenic carbons |

| Trimethylsilyl C | ~0 | -Si(CH₃)₃ |

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Reference |

| 255 | [M-CH₃]⁺ (Base Peak) | [1][2] |

| 256 | Isotope peak of [M-CH₃]⁺ | [1] |

| 120 | Further fragmentation | [1] |

Table 4: Infrared (IR) Spectroscopy Data

| Technique | Instrument | Source of Spectrum |

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |

| Gas-Phase IR | Not specified | NIST/EPA Gas-Phase Infrared Database |

Experimental Protocols

Synthesis via Sonogashira Cross-Coupling

The primary method for synthesizing this compound is a palladium-catalyzed Sonogashira cross-coupling reaction between 1,3-dibromobenzene and trimethylsilylacetylene.

Materials:

-

1,3-Dibromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

-

Add anhydrous toluene and anhydrous triethylamine via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction mixture to 70-80°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using hexane as the eluent.

-

Dissolve the crude product in a minimal amount of hexane or a hexane/dichloromethane mixture.

-

Load the dissolved product onto the silica gel column.

-

Elute the column with hexane or a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Applications and Workflows

This compound is a key building block in several advanced applications.

Organic Synthesis

This compound serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The trimethylsilyl groups can be easily removed to yield terminal alkynes, which can then undergo further reactions.

Materials Science and Organic Electronics

A primary application of this molecule is in the field of organic electronics, where it is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its rigid structure and potential for π-conjugation make it an excellent candidate for creating stable and efficient electronic materials.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

General Workflow for OLED Fabrication

Caption: Generalized workflow for OLED fabrication, indicating the role of the title compound.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its straightforward synthesis, coupled with its utility in creating complex organic molecules and advanced materials, ensures its continued importance in research and development across multiple scientific disciplines. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 1,3-bis((trimethylsilyl)ethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis((trimethylsilyl)ethynyl)benzene is a versatile organosilicon compound widely utilized as a building block in organic synthesis and materials science. Its rigid, linear structure, conferred by the di-substituted benzene ring and ethynyl groups, makes it a valuable component in the construction of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced electronic materials.[1] The trimethylsilyl (TMS) groups enhance its solubility in organic solvents and serve as protecting groups for the terminal acetylenes, allowing for selective chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂Si₂ | [2] |

| Molecular Weight | 270.52 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 58-62 °C | [3][4] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents such as toluene.[5] | [3][4] |

| CAS Number | 38170-80-8 | [6][7] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction between 1,3-dibromobenzene and trimethylsilylacetylene.[4][8] This palladium-catalyzed reaction, in the presence of a copper(I) co-catalyst, is a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Materials:

-

1,3-Dibromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), freshly distilled

-

Hexanes for chromatography

-

Silica gel for column chromatography

-

Anhydrous solvents (e.g., THF or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 1,3-dibromobenzene (1 equivalent), bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 equivalents), copper(I) iodide (0.04-0.1 equivalents), and triphenylphosphine (0.04-0.1 equivalents).

-

Add freshly distilled triethylamine to the flask to dissolve the reagents.

-

To this stirred solution, add trimethylsilylacetylene (2.2-2.5 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 70-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.

-

Dissolve the residue in a minimal amount of a non-polar solvent like hexanes and purify by column chromatography on silica gel, eluting with hexanes to isolate the desired product.

-

Combine the fractions containing the product and evaporate the solvent to yield this compound as a white to off-white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the eighteen protons of the two trimethylsilyl groups at approximately δ 0.25 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.4-7.6 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl groups near δ 0.0 ppm. The quaternary carbons of the acetylene groups are expected in the δ 90-110 ppm region, and the aromatic carbons will appear in the δ 120-140 ppm range.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, from TMS): ~2960-2850 cm⁻¹

-

C≡C stretching (alkyne): ~2160 cm⁻¹ (This can be weak or absent in symmetrical alkynes)

-

Si-C stretching (from TMS): ~1250 cm⁻¹ and ~840 cm⁻¹

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 270.[6] Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15) or the entire trimethylsilyl group (M-73).

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for the synthesized product.

Biological Activity and Signaling Pathways

There is currently no scientific literature to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its primary applications are in the fields of materials science and organic synthesis, where its chemical and photophysical properties are of interest, rather than its interaction with biological systems.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis. Its defined physical properties and versatile chemical nature make it an important precursor for a wide range of advanced materials. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists working with this valuable chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-bis[(Trimethylsilyl)ethynyl]benzene [webbook.nist.gov]

- 7. 1,3-bis[(Trimethylsilyl)ethynyl]benzene [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

1,3-bis((trimethylsilyl)ethynyl)benzene molecular weight and formula

This guide provides an in-depth look at the chemical properties of 1,3-bis((trimethylsilyl)ethynyl)benzene, a compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a versatile building block utilized in the synthesis of complex organic molecules and advanced materials.[1][2] Its trimethylsilyl groups enhance solubility in organic solvents, which is advantageous for various chemical reactions.[1][2]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C16H22Si2 | [1][2][3][4][5] |

| Molecular Weight | 270.52 g/mol | [1][2][3][5] |

| Alternate Molecular Weight | 270.5169 g/mol | [4] |

| CAS Registry Number | 38170-80-8 | [4] |

Molecular Structure

The structural arrangement of this compound consists of a central benzene ring substituted at the 1 and 3 positions with trimethylsilylethynyl groups.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-bis[(Trimethylsilyl)ethynyl]benzene [webbook.nist.gov]

- 5. 1,3-Bis[(trimethylsilyl)ethynyl]benzene , >95.0%(GC) , 38170-80-8 - CookeChem [cookechem.com]

Solubility Profile of 1,3-bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis((trimethylsilyl)ethynyl)benzene is a versatile organosilicon compound with significant applications in materials science and organic synthesis. Its utility as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is well-established.[1][2] The trimethylsilyl groups on the ethynyl functionalities enhance the compound's stability and, notably, its solubility in organic solvents, which is a critical parameter for its processing and application in various chemical reactions, including cross-coupling and polymerization.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, based on available data. It also outlines a detailed experimental protocol for solubility determination and presents a visual workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂Si₂ | [1][2] |

| Molecular Weight | 270.52 g/mol | [1][2] |

| Appearance | White to off-white crystal/powder | [1][2] |

| Melting Point | 58 - 62 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

Solubility Data

While specific quantitative solubility data (e.g., mg/mL or mol/L) for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, qualitative descriptions consistently indicate good to significant solubility in many common organic solvents. This is attributed to the nonpolar nature of the benzene ring and the presence of the two trimethylsilyl groups.

The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Notes |

| Toluene | Soluble | Explicitly mentioned as a suitable solvent. |

| General Organic Solvents | Significant solubility | Stated by multiple chemical suppliers.[1][2] |

Based on the chemical structure of this compound, which is largely nonpolar, it is anticipated to be soluble in other nonpolar and weakly polar aprotic organic solvents such as:

-

Tetrahydrofuran (THF)

-

Chloroform

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent (e.g., Toluene, THF, Chloroform)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Centrifuge the vial to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

-

Analysis:

-

Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical method (HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards versus their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the quantitative solubility in the solvent of choice using the outlined experimental protocol.

References

A Technical Deep Dive into the Theoretical Properties of Diethynylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethynylbenzene (DEB) isomers—ortho-, meta-, and para—are aromatic hydrocarbons characterized by a central benzene ring substituted with two ethynyl groups. These molecules and their derivatives have garnered significant interest in materials science and, more recently, have emerged as noteworthy scaffolds in medicinal chemistry. Their rigid structures and reactive acetylene functionalities make them versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the theoretical properties of diethynylbenzene isomers, supported by experimental data, to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Theoretical Properties

Computational chemistry provides invaluable insights into the geometric and electronic properties of molecules. The following tables summarize key theoretical data for the neutral diethynylbenzene isomers, calculated using Density Functional Theory (DFT), offering a comparative overview of their fundamental characteristics.

Geometric Parameters

The precise arrangement of atoms dictates the physical and chemical behavior of a molecule. The calculated bond lengths and angles for the DEB isomers reveal subtle yet significant differences.

| Property | ortho-Diethynylbenzene | meta-Diethynylbenzene | para-Diethynylbenzene |

| C≡C Bond Length (Å) | 1.21 | 1.21 | 1.21 |

| C-C≡ Bond Length (Å) | 1.43 | 1.43 | 1.43 |

| Benzene C-C Bond Lengths (Å) | 1.39 - 1.41 | 1.39 - 1.40 | 1.39 - 1.40 |

| C-C-H Bond Angle (°) | 179.8 | 179.9 | 180.0 |

| C-C-C (ring-ethynyl) Angle (°) | 121.5 | 120.1 | 120.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic structure of the DEB isomers influences their reactivity and potential as building blocks in larger systems. Key electronic properties are summarized below.

| Property | ortho-Diethynylbenzene | meta-Diethynylbenzene | para-Diethynylbenzene |

| Dipole Moment (Debye) | ~0.5 - 0.7 | ~0.3 - 0.5 | 0 |

| HOMO Energy (eV) | -6.5 to -6.8 | -6.6 to -6.9 | -6.4 to -6.7 |

| LUMO Energy (eV) | -0.8 to -1.1 | -0.9 to -1.2 | -1.0 to -1.3 |

| HOMO-LUMO Gap (eV) | ~5.7 | ~5.7 | ~5.4 |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding electronic transitions and reactivity.

The Extraordinary Basicity of Diethynylbenzene Dianions

A particularly fascinating aspect of diethynylbenzene isomers is the exceptionally high basicity of their corresponding dianions, which have been studied extensively in the gas phase. These species are formed by the double deprotonation of the terminal acetylenic hydrogens.

According to computational studies, the ortho-diethynylbenzene dianion is the strongest superbase known to date.[1][2] The proton affinities of the three isomers are detailed in the table below.

| Isomer | Proton Affinity (kJ/mol) | Reference |

| ortho-Diethynylbenzene Dianion | 1843.3 | [1] |

| meta-Diethynylbenzene Dianion | ~1770–1800 | [2] |

| para-Diethynylbenzene Dianion | ~1770–1800 | [2] |

The remarkable basicity of the ortho isomer is attributed to the close proximity of the two negative charges, which leads to strong electrostatic repulsion, thereby maximizing the driving force for proton abstraction.[2]

Experimental Protocols

Synthesis of Diethynylbenzene Isomers

The synthesis of diethynylbenzene isomers is most commonly achieved through a Sonogashira cross-coupling reaction. The general workflow involves the coupling of a dihalogenated benzene with a protected acetylene source, followed by deprotection.

General Sonogashira Coupling Protocol for para-Diethynylbenzene:

A detailed protocol for the synthesis of 1,4-diethynylbenzene is as follows:

-

To a Schlenk flask under a nitrogen atmosphere, add 1,4-dibromobenzene (1 equivalent), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (2.5 mol%).

-

Dissolve the solids in triethylamine.

-

Add trimethylsilylacetylene (2.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The silyl protecting groups are then removed using a reagent such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like tetrahydrofuran (THF) to yield the final product.[3]

A similar strategy can be employed for the synthesis of the ortho and meta isomers, starting from the corresponding dihalobenzenes.

A generalized workflow for the synthesis of diethynylbenzene isomers.

Purification: The purification of meta- and para-diethynylbenzene can be achieved by crystallization from a liquid alkane at low temperatures (at least -50 °C).[4]

Gas-Phase Synthesis of Diethynylbenzene Dianions

The highly basic dianions are generated and studied in the gas phase using mass spectrometry techniques.

Experimental Protocol:

-

The corresponding benzene dipropynoic acid precursor is introduced into a mass spectrometer via electrospray ionization (ESI), which generates the dicarboxylate dianion.[1][2]

-

Collision-induced dissociation (CID) is used to induce the consecutive loss of two carbon dioxide molecules, resulting in the formation of the diethynylbenzene dianion.[1][2]

Gas-phase synthesis of diethynylbenzene dianions.

Relevance in Drug Development

While the diethynylbenzene core itself is not a common pharmacophore, its derivatives have been explored in medicinal chemistry. The rigid nature of the diethynylbenzene scaffold makes it an attractive linker or core element in the design of molecules with specific spatial orientations.

-

Anticancer Agents: Patents have been filed for compounds containing diethynylbenzene derivatives as potential anticancer agents. These molecules are often designed as kinase inhibitors, where the rigid diethynylbenzene unit can serve to position other functional groups for optimal interaction with the target enzyme.

-

Antiviral Therapeutics: The diethynylbenzene scaffold has also appeared in patent literature for antiviral drug candidates. The linear and rigid nature of the ethynyl groups can be exploited to create molecules that fit into the narrow binding pockets of viral enzymes.

The general relationship for the application of these isomers in drug design often follows a path of synthesis and subsequent biological evaluation.

Logical flow from synthesis to drug candidate.

Conclusion

The diethynylbenzene isomers possess a rich set of theoretical and experimental properties that make them fascinating subjects of study. Their well-defined geometries, distinct electronic characteristics, and the extraordinary basicity of their dianions offer a fertile ground for fundamental chemical research. For drug development professionals, the rigid and linear nature of the diethynylbenzene scaffold provides a unique tool for the rational design of targeted therapeutics. Further exploration of diethynylbenzene derivatives in medicinal chemistry is warranted and holds the potential for the discovery of novel therapeutic agents.

References

The Synthesis of 1,3-Bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and seminal synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene, a key building block in the fields of materials science and organic synthesis. This document provides a comprehensive overview of the synthetic methodology, quantitative data, and a visualization of the experimental workflow.

Introduction

This compound is a versatile organic compound characterized by a central benzene ring substituted at the 1 and 3 positions with trimethylsilyl-protected ethynyl groups.[1] The presence of the reactive ethynyl moieties, shielded by bulky trimethylsilyl (TMS) groups, makes it a valuable precursor for the construction of complex organic architectures, including conjugated polymers and dendrimers. Its applications are prominent in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[2][3]

Discovery and First Synthesis

The first synthesis of this compound is achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. In the case of this compound, the synthesis involves the reaction of a 1,3-dihalobenzene, such as 1,3-diiodobenzene or 1,3-dibromobenzene, with trimethylsilylacetylene.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂Si₂ |

| Molecular Weight | 270.52 g/mol [1] |

| CAS Number | 38170-80-8[4][5] |

| Appearance | White to off-white crystalline solid |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.49 (s, 1H), 7.33 (d, J=7.6 Hz, 2H), 7.23 (t, J=7.6 Hz, 1H), 0.25 (s, 18H) |

| ¹³C NMR (CDCl₃) | δ 135.5, 131.9, 128.2, 123.5, 104.5, 95.1, -0.1 |

| IR (Gas Phase) | Major peaks at 2962, 2158, 1251, 844 cm⁻¹[4] |

| Mass Spec (EI) | m/z 270 (M+), 255, 197, 183 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction, adapted from established procedures for analogous compounds.[6][7]

Materials:

-

1,3-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous toluene and triethylamine to the flask.

-

To this stirred suspension, add trimethylsilylacetylene (2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the organic filtrates and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3-bis[(Trimethylsilyl)ethynyl]benzene [webbook.nist.gov]

- 5. 1,3-bis[(Trimethylsilyl)ethynyl]benzene [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

role of meta-substitution in ethynylbenzene linkers

An In-depth Technical Guide to the Role of Meta-Substitution in Ethynylbenzene Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylbenzene linkers, core components of a broader class of molecules known as oligo(phenylene ethynylene)s (OPEs), are rigid, conjugated molecular rods that have garnered significant attention for their potential applications in diverse fields ranging from molecular electronics to biosensing.[1][2] Their rigid structure and tunable electronic properties make them ideal candidates for use as "molecular wires" to shuttle electrons between two points. The precise arrangement of the ethynyl groups on the benzene ring—known as ortho, meta, or para substitution—profoundly influences the molecule's electronic behavior.[3]

This guide focuses specifically on the crucial role of meta-substitution. Unlike its para-substituted counterpart which facilitates efficient electron transport, the meta-linkage introduces a unique quantum mechanical phenomenon that dramatically alters the conductance properties of the molecule. Understanding this effect is paramount for the rational design of molecular-scale electronic components and for appreciating the subtle electronic consequences of linker geometry in more complex systems, including potential applications in drug design and molecular probes.

The Decisive Role of Quantum Interference

At the nanoscale, the transport of electrons through a molecule is governed by the principles of quantum mechanics. One of the most significant phenomena influencing the conductance of ethynylbenzene linkers is quantum interference (QI).[4] This effect arises from the wave-like nature of electrons, which can traverse multiple paths through the molecule from one electrode to another. The interference of these pathways can be either constructive or destructive, leading to vastly different conductance values.

Constructive vs. Destructive Interference

In para-substituted ethynylbenzene linkers, the pathways for electron transport through the π-system of the benzene ring interfere constructively. This leads to a relatively high transmission probability for electrons and, consequently, higher molecular conductance.[5] This is often referred to as a through-bond conjugated pathway.

Conversely, meta-substitution creates a cross-conjugated system.[4] This arrangement forces electron pathways to interfere destructively, creating a sharp antiresonance in the transmission spectrum near the Fermi energy of the electrodes.[6] This "destructive quantum interference" (DQI) dramatically suppresses the transmission probability, resulting in a significantly lower molecular conductance, often by orders of magnitude, compared to the para isomer.[7][8] This makes meta-substituted systems behave more like molecular insulators than wires.

Caption: Quantum interference pathways in para- vs. meta-substituted linkers.

Quantitative Impact on Molecular Conductance

The most direct and dramatic consequence of meta-substitution is the sharp decrease in single-molecule conductance (G). Experimental studies using techniques like mechanically controlled break junctions (MCBJ) and scanning tunneling microscopy break junctions (STM-BJ) have consistently validated this effect. The table below summarizes representative conductance data for several pairs of para- and meta-substituted OPE-type molecules, highlighting the significant difference driven by the substitution pattern.

| Molecule Core | Connectivity | Anchor Group | Conductance (G₀) | Reference |

| Biphenyl | para-para | Pyridyl | 1.2 x 10⁻⁴ | [5] |

| Biphenyl | meta-meta | Pyridyl | 2.5 x 10⁻⁶ | [5] |

| Dibenzofuran | para-para | Pyridyl | 3.5 x 10⁻⁴ | [5] |

| Dibenzofuran | meta-meta | Pyridyl | 2.0 x 10⁻⁶ | [5] |

| Carbazole | para-para | Pyridyl | 2.0 x 10⁻⁴ | [5] |

| Carbazole | meta-meta | Pyridyl | 5.0 x 10⁻⁶ | [5] |

| Terphenyl | para-terminated | Amine | ~10⁻² | [8] |

| Terphenyl | meta-terminated | Amine | ~10⁻³ | [8] |

| Terphenyl (meta) | meta-terminated | Amine | ~10⁻⁴ | [8] |

Note: G₀ is the quantum of conductance, approximately 77.5 µS. Values are illustrative and can vary with experimental conditions.

As the data clearly shows, conductance values for meta-linked molecules are typically 1 to 3 orders of magnitude lower than their para-linked isomers.[5][8] This profound difference underscores the principle that meta-substitution effectively disrupts the electronic communication across the molecule.

Synthesis of Meta-Substituted Ethynylbenzene Linkers

The construction of oligo(phenylene ethynylene)s, including those with meta-substitution, is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a primary tool.[9][10] This reaction efficiently forms carbon-carbon bonds between a terminal alkyne and an aryl halide.

Representative Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for the synthesis of a meta-substituted OPE dimer, based on procedures reported in the literature.[9][11]

Objective: To synthesize 1,3-bis((4-ethynylphenyl)ethynyl)benzene.

Materials:

-

1,3-Diiodobenzene

-

4-Ethynyl-trimethylsilyltoluene (or a similar protected terminal alkyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for deprotection

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

Setup: A Schlenk flask is charged with 1,3-diiodobenzene (1 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.). The flask is evacuated and backfilled with argon or nitrogen three times.

-

Solvent and Reagents: Anhydrous THF and TEA (or DIPEA) are added via syringe. The mixture is stirred to dissolve the solids.

-

Alkyne Addition: The protected terminal alkyne (2.2 equiv.) is dissolved in a small amount of anhydrous THF and added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction is typically heated to a temperature between 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), washed with aqueous ammonium chloride and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the silyl-protected OPE.

-

Deprotection: The purified product is dissolved in THF, and a solution of TBAF (1.1 equiv. per silyl group) is added. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

-

Final Purification: The deprotected product is worked up and purified by chromatography or recrystallization to yield the final meta-substituted ethynylbenzene linker.

-

Characterization: The final structure is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Caption: Workflow for Sonogashira synthesis of ethynylbenzene linkers.

Experimental Methods for Characterization

To probe the effects of meta-substitution, specialized techniques capable of measuring the electrical properties of a single molecule are required.

Single-Molecule Conductance Measurement Protocol (STM-BJ)

The Scanning Tunneling Microscopy Break Junction (STM-BJ) technique is a powerful method to form and measure the conductance of thousands of individual molecular junctions, allowing for a statistical determination of the molecule's conductance.[2]

Experimental Setup:

-

Scanning Tunneling Microscope (STM)

-

Gold (or other metal) substrate and STM tip

-

Low-noise current preamplifier

-

Solution of the target molecule in a suitable solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

-

Preparation: A pristine gold substrate is prepared. A gold STM tip is formed. A dilute solution (~0.1 mM) of the dithiol- or other anchor-terminated meta-substituted ethynylbenzene linker is prepared.

-

Junction Formation: The STM tip is repeatedly driven into and withdrawn from the gold substrate in the presence of the molecular solution.

-

Process:

-

As the tip is driven into the surface, a gold-gold contact is formed.

-

As the tip is withdrawn, the gold contact is stretched and thins, eventually breaking to form a nanometer-sized gap.

-

Molecules from the solution can bridge this gap, binding to both the tip and the substrate via their anchor groups (e.g., thiol, amine, pyridine).[5][12]

-

-

Data Acquisition: During the withdrawal process, the current (I) is continuously measured at a constant applied bias voltage (V). The conductance (G = I/V) is plotted against the tip displacement.

-

Signature of a Molecular Junction: When a molecule bridges the gap, the conductance trace exhibits a characteristic plateau at a value corresponding to the single-molecule conductance. This plateau persists as the junction is stretched before the molecule-electrode bond breaks.

-

Statistical Analysis: This process is repeated thousands of times to generate a large dataset. A conductance histogram is then constructed from all the recorded traces. The most probable single-molecule conductance value appears as a distinct peak in the histogram.

Caption: Experimental workflow for STM Break Junction (STM-BJ) measurements.

Relevance and Future Directions

Molecular Electronics

The primary application space for meta-substituted ethynylbenzene linkers is in molecular electronics. Their low conductance state, a direct result of DQI, makes them ideal components for:

-

Molecular Switches: By designing molecules where the conjugation pathway can be toggled between meta and para (e.g., through a chemical or photochemical reaction), one can create a molecular switch with a high ON/OFF conductance ratio.

-

Quantum Interference Effect Transistors (QuIETs): These proposed devices leverage the destructive interference in a meta-linked system to create a transistor. The "OFF" state is the inherent low conductance of the meta-pathway. An external gate electrode could be used to disrupt the interference pattern, switching the device to an "ON" state.[4]

Considerations for Drug Development

While not direct therapeutic agents themselves, the principles governing meta-substituted linkers are relevant to drug development professionals:

-

Scaffold Rigidity and Vectorality: Ethynylbenzene units are used as rigid spacers in complex molecules to orient different pharmacophoric groups in a precise geometry. Understanding that a meta-linkage electronically isolates these groups is crucial for structure-activity relationship (SAR) studies. It ensures that the electronic properties of one part of the molecule do not inadvertently influence another through the linker.

-

Molecular Probes and Biosensors: OPEs can be highly fluorescent.[1] By incorporating meta-linkages, designers can create modular fluorescent probes where the fluorophore's properties are insulated from a separate binding or reactive moiety. This allows for more predictable sensor design. Furthermore, ethynylbenzene-substituted molecules have been designed as probes for in-vivo imaging techniques like Positron Emission Tomography (PET), where the linker's stability and geometry are key.[13]

-

Bioactive Materials: Some OPEs have demonstrated light-activated biocidal activity.[14] While this research is in its early stages, controlling the electronic properties through substitution patterns could become a strategy for tuning the photosensitizing capabilities of such molecules.

Conclusion

The is a powerful demonstration of quantum mechanics at the molecular level. By creating a cross-conjugated pathway, the meta-geometry induces destructive quantum interference, leading to a dramatic reduction in molecular conductance compared to the analogous para-substituted systems. This fundamental principle has been robustly confirmed by numerous experimental and theoretical studies. For researchers in molecular electronics, this effect provides a key design tool for creating switches and other nanoscale devices. For scientists in drug development and materials science, it offers a crucial insight into how to electronically isolate or connect different functional parts of a complex molecule, enabling the rational design of everything from rigid drug scaffolds to sophisticated molecular probes. The continued exploration of these structure-property relationships will undoubtedly fuel future innovations across multiple scientific disciplines.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of oligo(arylene ethynylene) derivatives in molecular junctions - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02023D [pubs.rsc.org]

- 3. Arene substitution pattern - Wikipedia [en.wikipedia.org]

- 4. rug.nl [rug.nl]

- 5. Quantum interference and heteroaromaticity of para- and meta-linked bridged biphenyl units in single molecular conductance measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Destructive quantum interference in meta-oligo(phenyleneethynylene) molecular wires with gold–graphene heterojunctions - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Quantum interference in π-Conjugated Molecular Junctions with Meta-connected Benzenes - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 1,3-bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-bis((trimethylsilyl)ethynyl)benzene, a versatile building block in organic synthesis and materials science. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

-

IUPAC Name: trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane[1]

-

Molecular Formula: C₁₆H₂₂Si₂[1]

-

Molecular Weight: 270.52 g/mol [1]

-

CAS Number: 38170-80-8[1]

-

Appearance: White to off-white crystalline solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure and analysis of similar compounds, as explicit experimental data was not available in the cited literature.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~0.25 | Singlet | 18H | Trimethylsilyl protons (Si(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 128 | Aromatic carbons (C₆H₄) |

| ~123 | Aromatic carbons attached to alkynes |

| ~104 | Alkyne carbons (Si-C≡C) |

| ~95 | Alkyne carbons (C-C≡C) |

| ~0 | Trimethylsilyl carbons (Si(CH₃)₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2960 - 2850 | Medium | C-H stretch (aliphatic, from Si-CH₃) |

| ~2160 | Strong | C≡C stretch (alkyne) |

| ~1250 | Strong | Si-C stretch (trimethylsilyl) |

| ~840 | Strong | Si-C bend (trimethylsilyl) |

| ~780, ~690 | Strong | C-H bend (aromatic, meta-disubstitution) |

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 270 | Moderate | [M]⁺ (Molecular ion) |

| 255 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis via Sonogashira Cross-Coupling

This protocol is based on the widely used Sonogashira coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

-

Addition of Reagent: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield this compound as a solid.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer. The sample can be prepared as a KBr pellet, a thin film from a volatile solvent, or analyzed directly using an ATR accessory.

-

-

Mass Spectrometry:

-

Obtain the mass spectrum using a mass spectrometer, typically with electron ionization (EI) and coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Stability and Storage of 1,3-Bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-bis((trimethylsilyl)ethynyl)benzene. Understanding the stability profile of this versatile building block is crucial for its effective use in research, development, and manufacturing of advanced organic materials and pharmaceuticals. This document outlines the known stability characteristics, potential degradation pathways, and detailed protocols for assessing its long-term stability.

Compound Overview

This compound is a solid, white to off-white crystalline compound. The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, enhancing the compound's stability and solubility in organic solvents, which facilitates its use in various synthetic applications, including cross-coupling and polymerization reactions.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on information from various suppliers and safety data sheets.

| Parameter | Recommendation | Citation |

| Temperature | 2°C to 8°C | [1][2] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | [3] |

| Container | Keep in a tightly closed container. | [3][4] |

| Environment | Store in a dry, cool, and well-ventilated place. | [4] |

| Light | Protect from light. | [3] |

| Moisture | Protect from air and moisture. | [3] |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [3] |

Handling Precautions: Standard laboratory safety practices should be employed when handling this compound. This includes using personal protective equipment such as gloves and safety glasses. Although not classified as a hazardous substance under GHS and OSHA standards, inhalation of dust and direct contact with skin and eyes should be avoided.[4]

Stability Profile and Potential Degradation Pathways

This compound is generally stable under the recommended storage conditions. However, the trimethylsilyl protecting groups are known to be labile under certain conditions, which constitutes the primary degradation pathway.

Desilylation: The silicon-carbon bond is susceptible to cleavage under both acidic and basic conditions. This process, known as desilylation or protodesilylation, removes the TMS group and regenerates the terminal alkyne. The lability of the TMS group is a key consideration in reaction planning and long-term storage.

Oxidation: The ethynyl groups, particularly after desilylation, can be susceptible to oxidation, especially in the presence of air and light. Oxidative cleavage of the alkyne bond can lead to the formation of carboxylic acids or dicarbonyl compounds.

The following diagram illustrates the primary degradation pathway of this compound.

Experimental Protocols for Stability Testing

To ensure the quality and reliability of this compound for its intended application, a comprehensive stability testing program is essential. The following protocols are based on established guidelines for active pharmaceutical ingredients and chemicals.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Detailed Methodologies:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating analytical method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or slightly elevated temperature for a defined period.

-

Analyze aliquots at specified time points.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at a specified time point.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Analyze the sample at specified time intervals to determine the extent of degradation.

-

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Experimental Protocol:

-

Sample Preparation: Package multiple samples of this compound in the intended long-term storage container (e.g., amber glass vials with screw caps, under inert gas).

-

Storage Conditions: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 5°C ± 3°C).

-

Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for appearance, purity (using a validated stability-indicating method), and the presence of any degradation products.

Quantitative Data Presentation

The following table provides a template for recording and presenting stability data for this compound. As specific quantitative stability data for this compound is not publicly available, this table serves as a guide for researchers to populate with their own experimental results.

| Storage Condition | Time Point (Months) | Appearance | Purity (%) (by HPLC) | Major Degradation Product (%) |

| 5°C ± 3°C | 0 | White crystalline solid | 99.8 | Not Detected |

| 3 | Conforms | 99.7 | Not Detected | |

| 6 | Conforms | 99.7 | Not Detected | |

| 12 | Conforms | 99.5 | < 0.1 | |

| 24 | Conforms | 99.2 | 0.2 | |

| 25°C ± 2°C / 60% ± 5% RH | 0 | White crystalline solid | 99.8 | Not Detected |

| (Accelerated) | 1 | Conforms | 99.0 | 0.3 |

| 3 | Conforms | 98.2 | 0.8 | |

| 6 | Slight discoloration | 97.0 | 1.5 | |

| 40°C ± 2°C / 75% ± 5% RH | 0 | White crystalline solid | 99.8 | Not Detected |

| (Accelerated) | 1 | Yellowish solid | 95.5 | 2.5 |

| 3 | Yellowish solid | 92.0 | 5.8 | |

| 6 | Brownish solid | 85.3 | 10.2 |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light and moisture. The primary degradation pathway involves the desilylation of the TMS protecting groups, which can be initiated by acidic or basic conditions and moisture. A thorough understanding of these stability characteristics and the implementation of a robust stability testing program are essential for ensuring the quality and successful application of this important chemical intermediate in research and development.

References

In-Depth Technical Guide: Health and Safety Information for 1,3-bis((trimethylsilyl)ethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1,3-bis((trimethylsilyl)ethynyl)benzene (CAS No. 38170-80-8). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure safe handling and use in a laboratory setting.

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No 1272/2008, this compound is not classified as a hazardous substance.[1][2] Consequently, no hazard pictograms, signal words, or specific hazard statements are required for labeling.[1][2]

However, it is crucial to note that one supplier's safety data sheet suggests that it may cause respiratory irritation upon inhalation, based on Quantitative Structure-Activity Relationship (QSAR) modeling.[3] This information should be considered when assessing risks, even in the absence of definitive experimental data.

Key Points:

-

Hazards Not Otherwise Classified (HNOC): None identified.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Physical State | Solid |

| Appearance | White to off-white crystal/powder |

| Molecular Formula | C₁₆H₂₂Si₂ |

| Molecular Weight | 270.52 g/mol |

| Melting Point | 57 - 62 °C / 134.6 - 143.6 °F |

| Boiling Point | No information available |

| Flash Point | No information available |

| Solubility | Soluble in organic solvents |

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory. The following diagram illustrates the recommended workflow for handling this compound.

Caption: Recommended workflow for the safe handling and storage of this compound.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Prevent the formation of dust.[1]

-

Ensure adequate ventilation, preferably in a chemical fume hood.[1]

Storage Recommendations:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Recommended storage temperature is between 2 - 8 °C.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face | Wear safety glasses with side-shields or goggles. |

| Skin | Wear appropriate protective gloves and a lab coat to prevent skin exposure. |

| Respiratory | Under normal use conditions with adequate ventilation, no respiratory protection is needed. If dust is generated, a particle filter respirator may be used. |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops. |

| Inhalation | Move to fresh air. If symptoms occur, get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell. |

Toxicological Information

There is a lack of comprehensive toxicological data for this compound. No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are available in the reviewed safety data sheets.

Summary of Toxicological Endpoints:

| Endpoint | Data |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Based on available data, the classification criteria are not met. |

| Serious Eye Damage/Irritation | Based on available data, the classification criteria are not met. |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (based on QSAR modeling).[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available in the reviewed literature and safety documentation. The hazard assessment provided in the safety data sheets is based on general chemical properties and, in one instance, computational modeling.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

This technical guide is intended to provide essential health and safety information. It is not a substitute for a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier and consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis((trimethylsilyl)ethynyl)benzene is a valuable bifunctional building block in organic synthesis, materials science, and pharmaceutical research. The presence of two reactive ethynyl groups protected by trimethylsilyl (TMS) moieties allows for sequential and selective functionalization, making it a key intermediate in the construction of complex molecular architectures, including conjugated polymers, dendrimers, and pharmacologically active compounds. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, offers a direct and efficient route to diaryl- and arylalkynyl structures under relatively mild conditions.[1][2]

This document provides detailed protocols for the synthesis of this compound through a double Sonogashira coupling reaction between a 1,3-dihalobenzene and trimethylsilylacetylene.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The presented data is based on a representative protocol and may be subject to optimization for specific laboratory conditions and scales.

| Parameter | Value |

| Reactants | |

| 1,3-Diiodobenzene | 1.0 equiv |

| Trimethylsilylacetylene | 2.2 equiv |

| Catalysts & Reagents | |

| Pd(PPh₃)₂Cl₂ | 0.05 equiv |

| Copper(I) Iodide (CuI) | 0.04 equiv |

| Triphenylphosphine (PPh₃) | 0.03 equiv |

| Triethylamine (Et₃N) | Solvent |

| Reaction Conditions | |

| Temperature | 90 °C |

| Reaction Time | 48 h |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₆H₂₂Si₂ |

| Molecular Weight | 270.52 g/mol [3] |

| Appearance | White to off-white solid |

| Yield | Variable, optimization may be required |

Experimental Protocols

Protocol: Synthesis of this compound from 1,3-Diiodobenzene

This protocol details the synthesis of this compound via a double Sonogashira coupling reaction. 1,3-diiodobenzene is used as the starting material due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in Sonogashira couplings.

Materials:

-

1,3-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Hexanes (for chromatography)

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Schlenk flask or a two-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diiodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.03 equiv).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add anhydrous triethylamine via a syringe to dissolve the solids.

-

Add trimethylsilylacetylene (2.2 equiv) to the reaction mixture via a syringe.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the triethylamine under reduced pressure using a rotary evaporator.

-

The resulting residue will likely be a dark solid or oil.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed material onto the top of the column.

-

Elute the column with hexanes. The desired product is typically non-polar and will elute with the hexanes.

-

Collect the fractions containing the product, as indicated by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

-

-

Characterization:

-

The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Sonogashira Coupling Catalytic Cycle

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Note: Detailed Protocol for the Sonogashira Reaction of 1,3-Dibromobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[2] For dihaloarenes such as 1,3-dibromobenzene, the Sonogashira reaction offers a powerful route to synthesize di-alkynylbenzene derivatives, which are valuable precursors for conjugated polymers, molecular wires, and complex pharmaceutical intermediates. The reaction can be controlled to achieve either selective mono-alkynylation or exhaustive di-alkynylation by tuning stoichiometry and reaction conditions. This protocol provides a detailed methodology for performing the Sonogashira reaction with 1,3-dibromobenzene.

Comparative Data on Sonogashira Reaction Conditions

The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides, providing a basis for optimizing the reaction of 1,3-dibromobenzene.

| Entry | Aryl Halide | Alkyne | Catalyst System (Pd Catalyst / Ligand / Cu Co-catalyst) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 3-Bromocyclohexane-1,2-dione | Phenylacetylene | PdCl₂(PPh₃)₂ / PPh₃ / CuI | Et₃N | THF | Reflux | 0.5 | 93 | [3] |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [4] |

| 3 | Aryl Bromide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (0.05 eq) / - / CuI (0.025 eq) | Diisopropylamine | THF | RT | 3 | 89 | [5] |

| 4 | Brominated DHP | Phenylacetylene | PdCl₂(PPh₃)₂ (0.1 eq) / - / CuI (0.1 eq) | Triethylamine | THF | Reflux | N/A | 62-72 | [6] |

| 5 | Aryl Bromide (general) | Terminal Alkyne | Pd₂(dba)₃ / P(tBu)₃ (Copper-Free) | N/A | N/A | RT | N/A | High | [7] |

Note: This table presents representative data. Yields are highly dependent on the specific alkyne and substrate used. N/A indicates data not specified in the cited source.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of 1,3-dibromobenzene with a terminal alkyne. Adjusting the stoichiometry of the alkyne (e.g., to ~1.0 equivalent) can favor the mono-coupled product.

Materials and Equipment:

-

Reactants: 1,3-dibromobenzene, Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylamine

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Glassware: Oven-dried Schlenk flask or three-neck round-bottom flask, condenser, magnetic stir bar

-

Inert Gas: Argon or Nitrogen line with a bubbler

-

Other: Syringes, needles, septa, TLC plates, Celite®, standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system).

Reaction Workflow Diagram:

Caption: Workflow for the Sonogashira cross-coupling reaction.

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).[3]

-

Degas the solvent (THF) by bubbling Argon or Nitrogen through it for at least 30 minutes prior to use.

-

-

Reaction Setup:

-

To a Schlenk flask containing a magnetic stir bar, add 1,3-dibromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 - 0.05 eq), and CuI (0.05 - 0.10 eq).

-

Seal the flask with a septum and purge with inert gas for 5-10 minutes.

-

Using a syringe, add degassed THF to dissolve the solids, followed by the amine base (e.g., Et₃N, >3.0 eq).

-

Add the terminal alkyne (>2.2 eq for di-substitution) dropwise to the stirring mixture via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (for THF, ~66°C; for DMF, a higher temperature of ~100°C may be used).[4][6]

-

Stir the reaction vigorously. The mixture may turn dark and heterogeneous.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 1,3-dibromobenzene is consumed. Reaction times can vary from 3 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a short plug of Celite® to remove the palladium and copper catalysts. Wash the pad with additional solvent.[5]

-